Rehmaglutin D

Vue d'ensemble

Description

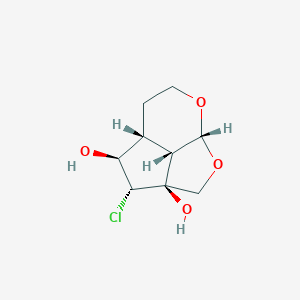

Rehmaglutin D is a compound with the molecular formula C9H13ClO4 . It is one of the iridoids isolated from the less polar fraction of Chinese Rehmanniae Radix, the dried root of Rehmannia .

Synthesis Analysis

The synthesis of Rehmaglutin D involves complex biochemical processes. It has been isolated from the rhizomes of the Vietnamese variety of Rehmannia glutinosa Libosch along with a series of other compounds .Molecular Structure Analysis

The molecular structure of Rehmaglutin D is characterized by a molecular formula of C9H13ClO4, an average mass of 220.650 Da, and a monoisotopic mass of 220.050232 Da .Physical And Chemical Properties Analysis

Rehmaglutin D has a density of 1.5±0.1 g/cm3, a boiling point of 415.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C. Its enthalpy of vaporization is 77.2±6.0 kJ/mol, and it has a flash point of 204.8±28.7 °C .Applications De Recherche Scientifique

Traditional Medicine Applications

Rehmaglutin D, derived from the root of Rehmannia glutinosa , has been traditionally used in Chinese medicine. It’s known for its antipyretic and hemostatic properties . The processed roots are utilized mainly as a tonic and sedative, indicating its potential in managing fever and promoting relaxation.

Pharmacological Significance

In pharmacology, Rehmaglutin D is part of the iridoid class of compounds. Iridoids are known for their wide range of therapeutic effects, including anti-inflammatory and neuroprotective activities . However, Rehmaglutin D specifically did not exhibit inhibitory effects in certain pharmacological studies, suggesting a need for further research to understand its full potential .

Biochemical Research

Biochemically, the absolute configurations of Rehmaglutin D have been established, which is crucial for understanding its activity at the molecular level . This knowledge aids in the chemical derivations of Rehmaglutins from known iridoid glycosides, which is fundamental in biochemical research involving natural products.

Agricultural Utilization

Rehmaglutin D is one of the iridoid compounds abundantly found in Rehmannia glutinosa . This plant’s compounds, including Rehmaglutin D, are being studied for their potential to enhance the growth and protection of crops, contributing to sustainable agriculture practices .

Biotechnological Advances

In biotechnology, the understanding of compounds like Rehmaglutin D is essential for developing new techniques for drug processing and synthesis . The compound’s properties can be harnessed for creating more effective and less toxic pharmaceuticals.

Environmental Science Contributions

Rehmaglutin D, along with other iridoids, has been studied for its NO production inhibitory activity . This is significant in environmental science research, where the regulation of nitric oxide levels is crucial for managing pollution and protecting ecosystems.

Mécanisme D'action

Target of Action

Rehmaglutin D, an iridoid compound, has been found to exhibit significant activity against certain targets. It has been reported to show strong antibacterial properties, with activity similar to chloramphenicol against E. coli . .

Mode of Action

For instance, they may bind to bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death .

Biochemical Pathways

Iridoids are known to interact with various biochemical pathways, often exerting antioxidant, anti-inflammatory, and antimicrobial effects

Pharmacokinetics

A study on rehmanniae radix, a plant source of rehmaglutin d, suggests that its ingredients are widely distributed after administration

Result of Action

It has been reported to exhibit antibacterial activity, suggesting that it may lead to bacterial death or growth inhibition

Safety and Hazards

Propriétés

IUPAC Name |

(1R,4S,5R,6S,7R,11S)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO4/c10-7-6(11)4-1-2-13-8-5(4)9(7,12)3-14-8/h4-8,11-12H,1-3H2/t4-,5-,6+,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZRLVSQPBQNQB-FJYMVOSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C3C1C(C(C3(CO2)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2[C@H]3[C@@H]1[C@@H]([C@H]([C@]3(CO2)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rehmaglutin D | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)

![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)

![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)

![3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185705.png)

![7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185706.png)

![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B185714.png)